8-bromo-6-chloroquinazolin-2(1H)-one
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Overview
Description
8-bromo-6-chloroquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and chlorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-chloroquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and carbonyl compounds.
Cyclization: The key step involves the cyclization of the intermediate to form the quinazolinone core. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
8-bromo-6-chloroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It can be explored for its potential therapeutic effects and used in drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-bromo-6-chloroquinazolin-2(1H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloroquinazolin-2(1H)-one: Lacks the bromine atom but shares the quinazolinone core.
8-bromoquinazolin-2(1H)-one: Lacks the chlorine atom but has the bromine substitution.
Quinazolin-2(1H)-one: The parent compound without any halogen substitutions.
Uniqueness
8-bromo-6-chloroquinazolin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological properties. This dual substitution can enhance its potential as a versatile scaffold in medicinal chemistry and other scientific research applications.
Properties
IUPAC Name |
8-bromo-6-chloro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-2-5(10)1-4-3-11-8(13)12-7(4)6/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUTWFPMNXXGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NC(=O)N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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